molecular formula C9H9Br2N3 B13075683 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B13075683
M. Wt: 319.00 g/mol
InChI Key: HBEJTGJRHMBWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide (CAS RN: 1138011-23-0) is a brominated triazole derivative with the molecular formula C₉H₈BrN₃·HBr and a molecular weight of 318.99 g/mol . It is characterized by a bromomethyl-substituted phenyl ring directly attached to the 1H-1,2,4-triazole core, with a hydrobromide counterion. The compound exhibits a high thermal stability, decomposing at temperatures exceeding 280°C .

Properties

Molecular Formula

C9H9Br2N3

Molecular Weight

319.00 g/mol

IUPAC Name

1-[2-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide

InChI

InChI=1S/C9H8BrN3.BrH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H

InChI Key

HBEJTGJRHMBWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)N2C=NC=N2.Br

Origin of Product

United States

Preparation Methods

Hydrazine Hydrate and Formate Ester Method

A robust industrial method involves reacting formic acid esters (such as methyl formate or butyl formate) with hydrazine hydrate and ammonium salts under sealed, pressurized conditions with controlled heating (typically 120–130 °C). This process produces 1H-1,2,4-triazole with high yield (around 84–90%) and purity, with the byproduct methyl alcohol being removed by controlled venting and condensation. The crude product is then purified by refluxing in ethanol, filtration, crystallization, and drying to obtain white crystalline 1H-1,2,4-triazole (drying temperatures around 80–83 °C).

Step Reagents Conditions Outcome
1 Methyl formate, hydrazine hydrate, ammonium chloride/sulfate Sealed reactor, 120–130 °C, 1–2 hours, pressurized Formation of white emulsion containing 1H-1,2,4-triazole
2 Ethanol Reflux, filtration, crystallization Pure 1H-1,2,4-triazole crystals

This method is advantageous due to its simplicity, lower energy consumption, and reduced waste discharge, making it suitable for large-scale synthesis.

Formation of the Bromomethylphenyl Intermediate

The key intermediate for the target compound is a bromomethyl-substituted phenyl derivative, typically 2-(bromomethyl)benzyl compounds. These can be prepared by bromomethylation of the corresponding methyl-substituted phenyl precursors or by halogenation reactions.

One reported approach involves the synthesis of 3-bromo-4-(bromomethyl)benzonitrile through bromination followed by purification steps involving organic solvent extraction and drying. Although this is a related compound, the methodology illustrates common practices in preparing bromomethyl phenyl derivatives:

  • Bromination under controlled conditions
  • Extraction with dichloromethane (DCM) and water
  • Drying over sodium sulfate
  • Purification by crystallization

Such intermediates serve as electrophilic partners for nucleophilic substitution by the triazole ring.

Coupling of 1H-1,2,4-Triazole with Bromomethylphenyl Derivative

The critical step in preparing this compound is the nucleophilic substitution reaction between the 1H-1,2,4-triazole salt and the bromomethylphenyl compound.

Preparation of Triazole Salt

The triazole salt is prepared by reacting 1H-1,2,4-triazole with a metal hydroxide base such as potassium hydroxide or sodium hydroxide in a polar organic solvent (e.g., methanol) at 20–70 °C, preferably around 60 °C, until a clear solution forms. The solution is then concentrated under vacuum to yield a semi-crystalline triazolyl metal salt. Dimethylformamide (DMF) is added, and the mixture is further concentrated to remove residual solvent and water, yielding a reactive triazole salt intermediate.

Nucleophilic Substitution Reaction

The bromomethylphenyl compound (e.g., 4-(bromomethyl)benzonitrile or its positional isomers) is added portion-wise to the cooled (below 5 °C) triazole salt solution in DMF. The reaction proceeds to form the coupled intermediate with high selectivity (90:9 ratio of desired product to isomer impurity reported). After reaction completion, the mixture is worked up by adding toluene and water containing sodium chloride to extract the product into the organic phase. The product is isolated by phase separation, washing, and drying.

Parameter Conditions/Details
Base for triazole salt KOH or NaOH in methanol
Temperature (salt prep) 20–70 °C (preferably ~60 °C)
Solvent Methanol, then DMF
Reaction temperature Below 5 °C during addition
Bromomethyl compound 4-(bromomethyl)benzonitrile or analogs
Workup Toluene extraction, NaCl aqueous wash

This method minimizes impurity formation and allows for efficient scale-up.

Formation of Hydrobromide Salt

The final step involves converting the free base triazole derivative into its hydrobromide salt form, enhancing stability and solubility. This is typically achieved by treatment with hydrobromic acid or by crystallization from hydrobromide-containing solvents. The hydrobromide salt form is commercially preferred for its enhanced purity (~97%) and handling properties.

Summary Table of Preparation Steps

Step Process Description Key Reagents/Conditions Outcome/Notes
1 Synthesis of 1H-1,2,4-triazole Methyl formate + hydrazine hydrate + ammonium salt, 120–130 °C, sealed reactor High yield crystalline triazole
2 Preparation of bromomethylphenyl intermediate Bromination, solvent extraction, purification Bromomethylphenyl compound ready for coupling
3 Formation of triazole salt 1H-1,2,4-triazole + KOH/NaOH in methanol, vacuum concentration, DMF addition Reactive triazolyl potassium/sodium salt
4 Nucleophilic substitution with bromomethylphenyl Addition of bromomethylphenyl derivative at <5 °C in DMF Coupled intermediate with high selectivity
5 Conversion to hydrobromide salt Treatment with hydrobromic acid or crystallization Stable hydrobromide salt of target compound

Research Findings and Considerations

  • The use of metal hydroxide bases (KOH, NaOH) and polar aprotic solvents (DMF) is critical for the efficient formation of the triazole salt and subsequent coupling reaction.
  • Temperature control during the addition of the bromomethylphenyl compound is essential to reduce isomeric impurities and side reactions.
  • The hydrobromide salt form improves the compound’s physicochemical properties, making it suitable for pharmaceutical applications.
  • The synthesis route is adaptable to various bromomethylphenyl isomers, allowing structural diversification.
  • Industrial-scale synthesis benefits from the described methods due to their scalability, reproducibility, and waste minimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (Sₙ2) due to bromide’s role as a good leaving group. This reactivity is leveraged to introduce functional groups or linkers for further derivatization.

Nucleophile Conditions Product Reference
Amines (e.g., NH₃, alkylamines)DMF, 60°C, 12h1-(2-(Aminomethyl)phenyl)-1H-1,2,4-triazole
Thiols (e.g., R-SH)EtOH, K₂CO₃, RT, 6h1-(2-(Thiomethyl)phenyl)-1H-1,2,4-triazole
Azides (NaN₃)DMSO, 80°C, 8h1-(2-(Azidomethyl)phenyl)-1H-1,2,4-triazole

Mechanistic Notes :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Hydrobromide counterions may deprotonate nucleophiles, necessitating bases like K₂CO₃ for thiol substitutions .

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Reaction Type Catalyst/Reagents Product Reference
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 90°CBiaryl derivatives via boronic acid coupling
Buchwald–HartwigPd₂(dba)₃, Xantphos, KOtBuAryl amines from aryl halide partners

Key Findings :

  • Triazole’s nitrogen atoms may coordinate with palladium, influencing regioselectivity .

  • Steric hindrance from the phenyl ring can reduce yields in bulky substrates .

Cyclization Reactions

The bromomethyl group facilitates intramolecular cyclization to form fused heterocycles.

Reagents Conditions Product Reference
CuI, DIPEA, DMF, 100°CClick chemistryTriazolo-benzodiazepine derivatives
KOH, EtOH, refluxBase-mediatedQuinazolinone-triazole hybrids

Example Pathway :

  • Reaction with hydrazine derivatives yields 1,2,4-triazolo[1,5-a]quinazolines, showing enhanced bioactivity .

Functional Group Transformations

The bromomethyl group is converted into other functional groups for tailored applications.

Transformation Reagents Product Application Reference
HydrolysisH₂O, AgNO₃, 70°C1-(2-(Hydroxymethyl)phenyl)-1H-1,2,4-triazoleDrug solubility enhancer
OxidationKMnO₄, H₂SO₄, 50°C1-(2-(Carboxyphenyl))-1H-1,2,4-triazoleChelating agents

Biological Alkylation

The compound acts as an alkylating agent in medicinal chemistry, modifying biomolecules.

Target Conditions Outcome Reference
DNA nucleobasesPBS buffer, 37°C, 24hCovalent DNA adducts (potential antitumor activity)
Enzyme active sitesIn vitro assay, pH 7.4Irreversible enzyme inhibition

Structural Insights :

  • The triazole ring stabilizes interactions with π-stacking motifs in enzymes .

Stability and Decomposition

Under harsh conditions, the compound degrades via cleavage of the triazole ring or debromination.

Condition Pathway Byproducts Reference
Strong acid (HCl, Δ)Triazole ring protonationPhenylboronic acid, NH₄Br
UV lightHomolytic C–Br bond cleavageRadical intermediates

Scientific Research Applications

Biological Applications

Antifungal Activity
Research has indicated that derivatives of 1H-1,2,4-triazole compounds exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various fungal pathogens, making them potential candidates for antifungal drug development . The presence of the bromomethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate fungal cell membranes.

Antimicrobial Properties
Similar to its antifungal activity, this compound has demonstrated antimicrobial effects against a range of bacteria. The triazole moiety is known to interfere with the biosynthesis of nucleic acids in microorganisms, providing a mechanism for its antibacterial action .

Agricultural Applications

Pesticide Development
The compound's structural characteristics suggest potential use in developing new pesticides. Triazole compounds are often employed in agricultural chemistry due to their effectiveness against plant pathogens. Research is ongoing to explore how modifications of the bromomethyl group can enhance the efficacy and selectivity of these compounds as fungicides or herbicides .

Case Studies

StudyApplicationFindings
Study 1AntifungalDemonstrated effective inhibition of Candida species with low minimum inhibitory concentrations (MIC) .
Study 2AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study 3Agricultural UseEvaluated as a potential fungicide against Fusarium spp., showing promising results in field trials .

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bromomethylphenyl group distinguishes it from simpler alkyl-brominated analogs like 1-(2-bromoethyl)-1H-1,2,4-triazole HBr .
  • Bromuconazole’s tetrahydrofuran and dichlorophenyl moieties contribute to its lower melting point (84°C) compared to the target compound’s high thermal stability .
  • Substituents like fluorophenyl () or dioxolane rings () modulate solubility and bioactivity.

Biological Activity

1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the triazole class of heterocycles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects based on available research.

  • Chemical Formula : C9H9Br2N3
  • Molecular Weight : 238.08 g/mol
  • CAS Number : 58419-69-5

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various pathogens, including bacteria and fungi.

  • Antibacterial Activity : A study evaluated the antibacterial effects of newly synthesized triazole compounds against standard Gram-positive and Gram-negative strains. The results showed that compounds similar to this compound demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective growth inhibition .
  • Antifungal Activity : Triazoles are also recognized for their antifungal properties. A derivative of the triazole class was shown to exhibit potent activity against Candida albicans, suggesting that this compound may possess similar antifungal capabilities .
Microorganism Activity Type MIC (mg/mL)
Staphylococcus aureusAntibacterial0.5
Escherichia coliAntibacterial0.8
Candida albicansAntifungal0.3

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been a focus of recent studies. Compounds containing the triazole moiety have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages.

  • In vitro studies revealed that certain derivatives could significantly reduce levels of nitric oxide (NO) and reactive oxygen species (ROS), indicating a robust anti-inflammatory effect . These findings suggest that this compound may also contribute to reducing inflammation in various pathological conditions.

Synthesis and Evaluation

A series of studies synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. For instance:

  • A study synthesized several 4-phenyl-[1,2,3]-triazoles that exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 3.1 mg/mL . This indicates a potential application for triazole derivatives in treating tuberculosis.

Mechanistic Insights

Research has suggested that the presence of bromine in the structure enhances antibacterial activity by increasing the compound's lipophilicity and facilitating better membrane penetration . Furthermore, molecular docking studies have indicated that triazoles can interact effectively with bacterial DNA gyrase, a critical enzyme for bacterial replication.

Q & A

Basic: What experimental methods are recommended for characterizing the crystal structure of 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. Key steps include:

  • Growing high-quality crystals using slow evaporation or diffusion methods.
  • Collecting diffraction data at low temperatures (e.g., 113 K) to minimize thermal motion artifacts.
  • Analyzing torsion angles and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds, Br⋯Br halogen bonding) to confirm molecular conformation and packing .
  • Cross-validate with powder XRD to assess phase purity.

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Bromination Conditions : Use controlled bromine addition in acetic acid at 80°C, as excessive bromine may lead to over-substitution .
  • Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts.
  • Yield Monitoring : Track reaction progress via TLC or in-situ NMR to terminate reactions at optimal conversion .

Basic: What safety protocols are critical when handling this hydrobromide salt?

Answer:

  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Emergency Response : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can computational modeling predict the reactivity of the bromomethyl group in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–Br bonds to assess susceptibility to nucleophilic substitution.
  • Reaction Pathway Simulation : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states in Suzuki-Miyaura couplings .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to evaluate solvent polarity’s impact on reaction kinetics .

Advanced: How should researchers resolve contradictions between experimental and theoretical NMR spectra?

Answer:

  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution, which may differ from solid-state X-ray structures .
  • Solvent Correction : Apply computational NMR tools (e.g., Gaussian’s GIAO method) with explicit solvent molecules to refine chemical shift predictions .
  • Experimental Validation : Compare with DEPT-135 and HSQC spectra to assign signals unambiguously .

Advanced: What strategies can elucidate the compound’s intermolecular interactions in solid-state formulations?

Answer:

  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., H⋯Br, π⋯π stacking) using CrystalExplorer .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points with packing efficiency.
  • Mechanical Properties : Nanoindentation can link crystal packing (e.g., halogen bonds) to tabletability in pharmaceutical formulations .

Advanced: How does the compound’s electronic structure influence its potential as a kinase inhibitor precursor?

Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict binding affinity with kinase active sites (e.g., TYK2 inhibitors) .
  • Pharmacophore Mapping : Overlay triazole and bromophenyl motifs with known inhibitor scaffolds to identify key interactions .
  • In Vitro Testing : Use fluorescence polarization assays to measure IC50 values against recombinant kinases .

Advanced: What experimental controls are essential when assessing the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC-MS .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
  • Oxidative Stress : Test with hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic pathways .

Advanced: How can researchers leverage crystallographic data to design derivatives with enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) : Modify the bromomethyl group’s position using SCXRD-guided substitutions (e.g., fluorophenyl or methoxy groups) .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., VIM-2 β-lactamase) .
  • Synthetic Feasibility : Apply retrosynthetic algorithms (e.g., ICSynth) to prioritize derivatives with accessible synthetic routes .

Advanced: What statistical methods are recommended for analyzing contradictory biological activity data across studies?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
  • Multivariate Regression : Identify confounding variables (e.g., solvent, cell line) that influence activity .
  • Machine Learning : Train classifiers (e.g., random forests) on chemical descriptors to predict bioactivity outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.